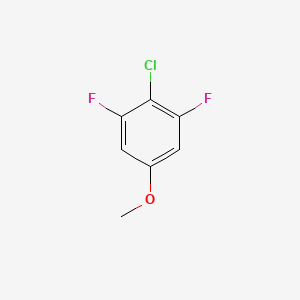![molecular formula C16H24N4 B11756812 N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina es un compuesto orgánico complejo que presenta un anillo de pirazol, una porción de anilina y un grupo dimetilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la alquilación de 1-propil-1H-pirazol con un derivado adecuado de halometil anilina en condiciones básicas. La reacción a menudo se lleva a cabo en un solvente aprótico polar como la dimetilformamida (DMF) o tetrahidrofurano (THF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Las medidas de seguridad y los controles ambientales también son críticos en entornos industriales para manejar los productos químicos y subproductos de manera segura.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina puede experimentar varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio acuoso o ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: N-óxidos y otros derivados oxidados.
Reducción: Derivados de aminas reducidas.
Sustitución: Derivados de anilina alquilados o acilados.
Aplicaciones Científicas De Investigación
N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas formando complejos estables, lo que afecta las vías metabólicas . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
N,N-dimetil-4-aminopiridina: Similar en estructura pero contiene un anillo de piridina en lugar de un anillo de pirazol.
N,N-dimetil-4-aminobencilamina: Similar pero carece de la porción de pirazol.
1-Propil-1H-pirazol-3-carboxamida: Contiene el anillo de pirazol pero difiere en los grupos funcionales unidos.
Singularidad
N,N-dimetil-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)anilina es única debido a su combinación de un anillo de pirazol, una porción de anilina y un grupo dimetilamino. Esta estructura única confiere propiedades químicas y biológicas específicas que no se encuentran en los compuestos similares enumerados anteriormente .
Propiedades
Fórmula molecular |
C16H24N4 |
|---|---|
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H24N4/c1-4-10-20-11-9-15(18-20)13-17-12-14-5-7-16(8-6-14)19(2)3/h5-9,11,17H,4,10,12-13H2,1-3H3 |
Clave InChI |
BFYQKNJKBBZOQX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


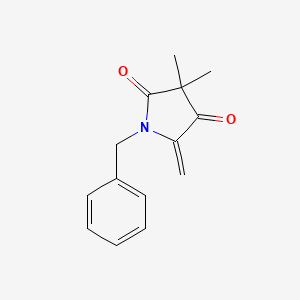
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)
![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
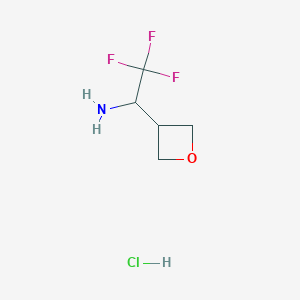
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
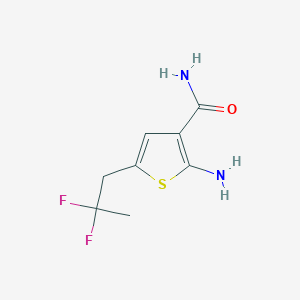
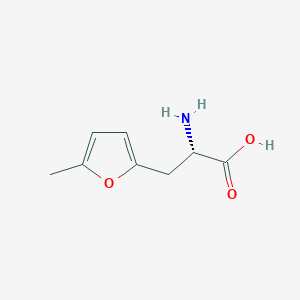
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
